molecular formula C12H25NO B13086230 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol

3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol

Cat. No.: B13086230
M. Wt: 199.33 g/mol
InChI Key: HVJVYWIQUHNGAF-UHFFFAOYSA-N
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Description

3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound with the molecular formula C12H25NO This compound features a cyclohexyl ring substituted with an isopropyl group and an amino group, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yl)cyclohexanone.

    Amination: The ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon to yield 4-(propan-2-yl)cyclohexylamine.

    Chain Extension: The final step involves the reaction of 4-(propan-2-yl)cyclohexylamine with 3-chloropropanol under basic conditions to form 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form the corresponding alkyl halide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: LiAlH4 or catalytic hydrogenation.

    Substitution: SOCl2, PBr3, or other halogenating agents.

Major Products

    Oxidation: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-one.

    Reduction: Secondary or tertiary amines.

    Substitution: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propyl halides.

Scientific Research Applications

Chemistry

In chemistry, 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclohexylamine derivatives on biological systems. It may serve as a model compound for understanding the interaction of similar molecules with biological targets.

Medicine

Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may be exploited in the design of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism by which 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)cyclohexylamine: Lacks the propanol chain, making it less versatile in certain applications.

    3-(Cyclohexylamino)propan-1-ol: Similar structure but without the isopropyl group, which may affect its chemical properties and reactivity.

    N-(Cyclohexylmethyl)propan-1-amine: Different substitution pattern, leading to variations in physical and chemical properties.

Uniqueness

3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to the combination of the cyclohexyl ring, isopropyl group, and propanol chain. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

3-[(4-propan-2-ylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C12H25NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h10-14H,3-9H2,1-2H3

InChI Key

HVJVYWIQUHNGAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NCCCO

Origin of Product

United States

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